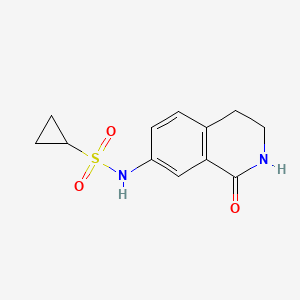
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide, also known as OTS964, is a small molecule inhibitor of TOPK (T-lymphokine-activated killer cell-originated protein kinase). TOPK is a serine/threonine kinase that is overexpressed in various types of cancer, making it a promising target for cancer therapy.
作用機序
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which this compound is a derivative of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a variety of ways, leading to changes in biological activity .
Biochemical Pathways
Thiq based compounds are known to influence a variety of biological pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It’s known that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability .
Result of Action
Thiq based compounds are known to exert diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
実験室実験の利点と制限
One of the advantages of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide is its specificity for TOPK, which makes it a promising target for cancer therapy. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in experiments. In addition, this compound has a short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide. One area of research is to develop more effective methods for synthesizing this compound, which could increase its yield and reduce its cost. Another area of research is to develop more potent and selective inhibitors of TOPK, which could improve the efficacy and specificity of cancer therapy. Finally, more research is needed to understand the mechanism of action of this compound and its potential as a treatment for other diseases, such as inflammatory diseases.
合成法
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide can be synthesized using a multi-step process. The first step involves the synthesis of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, which is then reacted with thionyl chloride to form 1,2,3,4-tetrahydroisoquinoline-7-carbonyl chloride. This intermediate is then reacted with cyclopropanesulfonamide to form this compound. The overall yield of this synthesis method is around 15%.
科学的研究の応用
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. This compound has also been studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
生化学分析
Biochemical Properties
It is known that tetrahydroisoquinoline-based compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Tetrahydroisoquinoline-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-12-11-7-9(2-1-8(11)5-6-13-12)14-18(16,17)10-3-4-10/h1-2,7,10,14H,3-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKCYXPHADJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)
![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/no-structure.png)
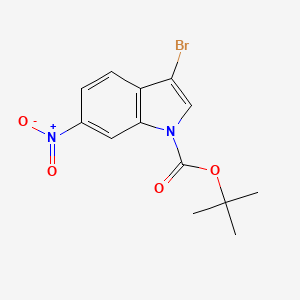
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)
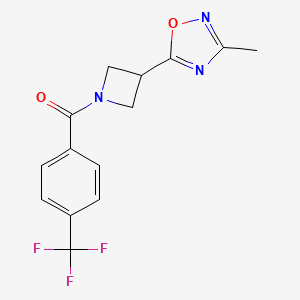
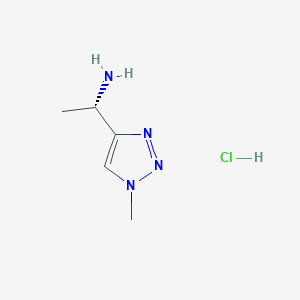
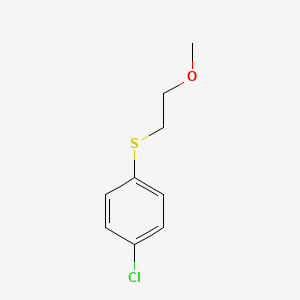
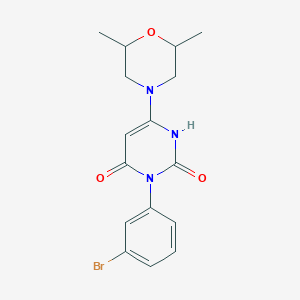
![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)
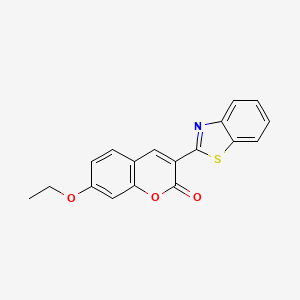
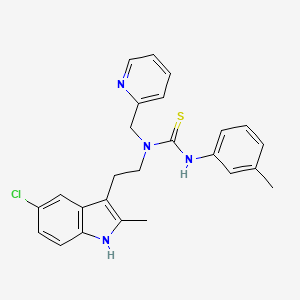
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)
